1-Chloro-2-(2-methoxyethoxy)-4-nitrobenzene
Overview
Description
1-Chloro-2-(2-methoxyethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C9H10ClNO4 and its molecular weight is 231.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives : Research has shown methods for synthesizing derivatives of nitrobenzene compounds, which are important for various chemical processes. For example, a study by Jian (2000) explored a new method to synthesize 4-methoxyphenol, which involves the conversion of 4-methoxy-1-nitrobenzene into an intermediate, and then into the final product under specific reaction conditions (Cai‐Guang Jian, 2000).
Chemical Interactions and Reactions : A paper by Blanksma and Fohr (2010) discusses the interaction of similar compounds like 1‐chloro‐2‐cyano‐4‐nitrobenzene with sodium glycolate and sodium glycerolate, showing the replacement of the chlorine atom under specific conditions (J. J. Blanksma & P. Fohr, 2010).
Microbial Degradation : Shah (2014) reported on the microbial degradation of 1-chloro-4-nitrobenzene, which was utilized by a specific bacterial strain as a sole source of carbon, nitrogen, and energy. This study is important for understanding environmental bioremediation techniques (M. Shah, 2014).
Structural Analysis : Research on the structures of methoxybenzenes, which are related to the compound , has been conducted. For instance, a study by Fun et al. (1997) reported on the structures of three methoxybenzenes, shedding light on the molecular configuration and interactions in similar compounds (H. Fun et al., 1997).
Electrochemical Studies : Du and Peters (2010) conducted studies on the electrochemical reductions of nitrobenzene derivatives, which is crucial for understanding the electrochemical behavior of such compounds (Peng Du & D. Peters, 2010).
Toxicological Aspects : A study by Yu et al. (2022) on the toxicological aspects of 4-chloro-1-nitrobenzene poisoning after skin exposure highlights the importance of safety and precautionary measures in handling such chemicals (G. Yu et al., 2022).
Properties
IUPAC Name |
1-chloro-2-(2-methoxyethoxy)-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-4-5-15-9-6-7(11(12)13)2-3-8(9)10/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHHZWZRZRTDAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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